Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-
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Overview
Description
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is an organic compound characterized by a benzene ring substituted with a fluoro group and a sulfonyl-ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with a fluoro-substituted sulfonyl-ethenyl reagent under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfonyl-ethenyl derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The fluoro and sulfonyl-ethenyl groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediate complexes and the stabilization of transition states during the reaction process .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a sulfonyl-ethenyl group.
Benzene, 1-fluoro-4-(2-phenylethyl)-: Contains a phenylethyl group instead of a sulfonyl-ethenyl group.
Benzene, 1-ethenyl-4-fluoro-: Features an ethenyl group instead of a sulfonyl-ethenyl group.
Uniqueness
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is unique due to the presence of both fluoro and sulfonyl-ethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90616-51-6 |
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Molecular Formula |
C15H13FO2S |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(2-benzylsulfonylethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C15H13FO2S/c16-15-8-6-13(7-9-15)10-11-19(17,18)12-14-4-2-1-3-5-14/h1-11H,12H2 |
InChI Key |
CJZVNSBEGOPYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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